N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline
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Overview
Description
N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown promise in several scientific research areas due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves the reaction of 3-methoxybenzylamine with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with sodium azide to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies demonstrating its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline can be compared with other triazole derivatives, such as:
1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide: This compound has similar structural features but differs in its functional groups, leading to different biological activities.
1-(7-Chloroquinolin-4-yl)-N-(4-Methoxybenzyl)-5-Methyl-1H-1,2,3-Triazole-4-carboxamide: This compound has been studied for its potential in treating Alzheimer’s disease and exhibits different pharmacological properties compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-[[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C17H18N4O/c1-12-6-8-14(9-7-12)18-11-16-19-17(21-20-16)13-4-3-5-15(10-13)22-2/h3-10,18H,11H2,1-2H3,(H,19,20,21) |
InChI Key |
PFBMAOUDOKUUAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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